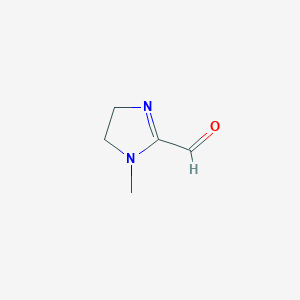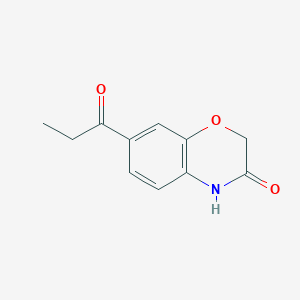
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is an organic compound that belongs to the sulfone family Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzyl chloride with phenyl sulfinic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the sulfone bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may lead to the disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with protein function is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Phenyl sulfone: A simpler sulfone compound with similar chemical reactivity.
Dichlorobenzyl sulfone: Another sulfone derivative with potential antimicrobial activity.
Uniqueness
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is unique due to the presence of both dichlorobenzyl and phenyl groups, which may confer distinct chemical and biological properties. Its dual aromatic structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C13H10Cl2O2S |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
YWZAZLCVWGYEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
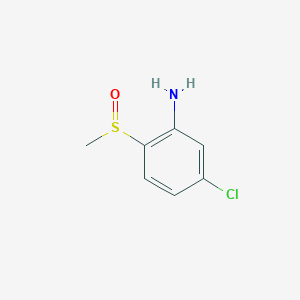
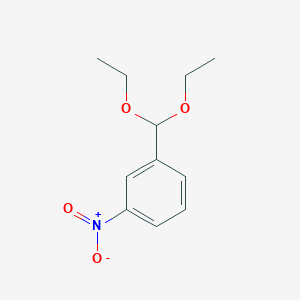
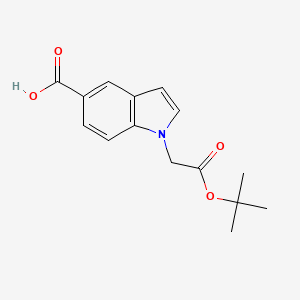
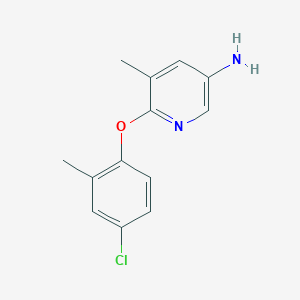
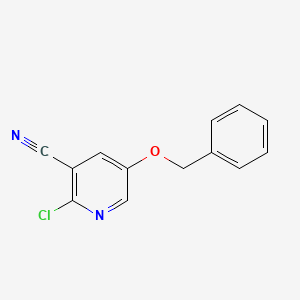
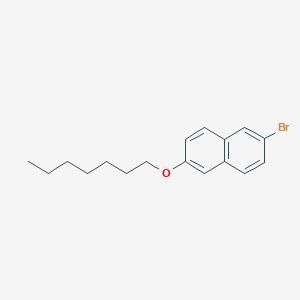

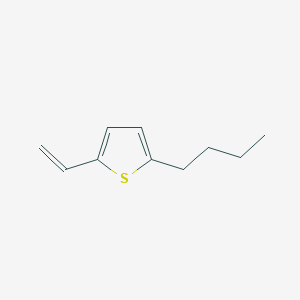
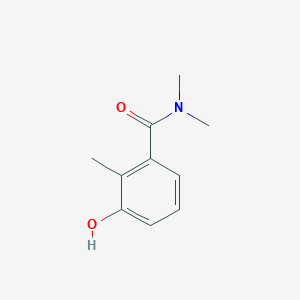
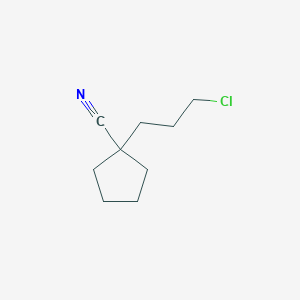
![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
